6-Oxa-3-azabicyclo[3.2.1]octan-8-one
Description
6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound featuring a nitrogen atom at position 3 and an oxygen atom at position 6 within a fused bicyclo[3.2.1]octane framework. Its molecular formula is C₆H₉NO₂, with a molecular weight of 143.14 g/mol. The ketone group at position 8 and the oxygen atom in the ring confer distinct electronic and steric properties, making it a versatile scaffold in organic synthesis and medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
1419076-00-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1R,5R)-6-oxa-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
DLEQUIVTNNWTMT-RFZPGFLSSA-N |
SMILES |
C1C2COC(C2=O)CN1 |
Isomeric SMILES |
C1[C@@H]2CO[C@@H](C2=O)CN1 |
Canonical SMILES |
C1C2COC(C2=O)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves direct stereochemical control during the transformation that generates the azabicyclo architecture .
Industrial Production Methods: Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. Techniques such as tandem C-H oxidation/oxa-Cope rearrangement/aldol reactions have been developed to efficiently construct the 8-oxabicyclo[3.2.1]octane framework .
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: Allylic oxidation using reagents like manganese dioxide.
Reduction: Reduction of amides to amino alcohols using lithium aluminium hydride.
Substitution: Reactions involving the displacement of functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide.
Reduction: Lithium aluminium hydride.
Substitution: Various amines for the opening of the lactone ring.
Major Products: The major products formed from these reactions include amino alcohols and bicyclic ketones, which are intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Common Synthesis Methods
| Method | Description |
|---|---|
| Stille Coupling | Utilizes organostannanes to form carbon-carbon bonds, allowing the introduction of aryl groups into the bicyclic framework. |
| Suzuki Coupling | Employs boronic acids for cross-coupling reactions, enhancing the structural diversity of the compound. |
| Reduction Reactions | Often involves lithium aluminum hydride (LiAlH4) to reduce ketones or amides to alcohols or amines, facilitating further functionalization. |
Chemistry
6-Oxa-3-azabicyclo[3.2.1]octan-8-one serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.
Biology
Research has explored the compound's potential biological activities , particularly its interactions with biological targets such as neurotransmitter receptors. It has been investigated for its role in modulating enzyme activity and influencing metabolic pathways, which could lead to therapeutic applications .
Medicine
The compound shows promise in pharmaceutical development , particularly for targeting the central nervous system (CNS). It has been studied as a potential therapeutic agent for conditions such as depression and anxiety by acting on serotonin transporters (SERT) and dopamine transporters (DAT) . Its structural features allow it to function as a lead compound for developing new drugs aimed at neurological disorders.
Industry
In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and dyestuffs, contributing to the synthesis of compounds with specific desired properties.
Case Studies
Case Study 1: Neurotransmitter Modulation
A study investigated several derivatives of this compound for their binding affinities at SERT and DAT receptors. Compounds showed varying degrees of potency, with some exhibiting selectivity for DAT over SERT by significant margins (e.g., 177-fold selectivity) . This highlights the potential for developing targeted therapies for addiction and mood disorders.
Case Study 2: Synthesis of Aryl Derivatives
Research focused on synthesizing aryl-substituted derivatives of this compound using Stille and Suzuki coupling methods demonstrated high yields and significant biological activity against DAT and SERT . The findings indicate that modifying substituents on the bicyclic core can enhance pharmacological profiles.
Mechanism of Action
The mechanism of action of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, influencing their activity. This binding can modulate neurotransmitter release, enzyme activity, or other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural differences and properties of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one and related bicyclic compounds:
Key Research Findings
Electronic Effects: The oxygen atom in this compound increases polarity compared to non-oxygenated analogs, influencing solubility and binding affinity in biological systems .
Steric Influences : Substituents like tert-butyl or methyl on nitrogen significantly alter steric hindrance, affecting reaction kinetics and metabolic stability .
Biological Activity : Hydroxy and thione derivatives show promise as enzyme inhibitors, with the hydroxy group in 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one demonstrating affinity for opioid receptors .
Biological Activity
6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both nitrogen and oxygen heteroatoms, which contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological pathways. The compound has been shown to bind to various receptors, influencing neurotransmitter release and enzyme activity, which can lead to significant biological effects such as modulation of central nervous system (CNS) functions.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
1. Neuropharmacological Effects:
- The compound has been explored for its potential as a therapeutic agent targeting the CNS, particularly in the development of drugs for conditions like depression and anxiety disorders .
- Structure-activity relationship (SAR) studies indicate that modifications to the bicyclic structure can enhance selectivity for dopamine transporter (DAT) and serotonin transporter (SERT), leading to improved pharmacological profiles .
2. Antimicrobial Activity:
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in antibiotic development .
3. Enzyme Inhibition:
- The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications in drug metabolism and efficacy .
Case Studies
Several studies have highlighted the biological significance of this compound:
Q & A
Q. What are the established synthetic routes for 6-Oxa-3-azabicyclo[3.2.1]octan-8-one and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via stereoselective routes. For example:
- Radical Cyclization : 1-Allyl-substituted azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving excellent diastereocontrol (>99%) .
- Hydrogenation of Furan Derivatives : Stereoselective hydrogenation of disubstituted furans produces cis-tetrahydrofuran intermediates, which are further functionalized to yield bicyclic morpholinethiones like (±)-8-oxa-3-azabicyclo[3.2.1]octane-2-thione .
- Cationic Oligomerization : Trifluoromethanesulfonic acid or BF₃ etherate catalyzes oligomerization of bicyclic oxalactams through 5C-6N bond scission, producing dimeric structures .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Methodological Answer :
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely employed to resolve crystal structures, especially for stereochemical assignments and validating synthetic products .
- NMR and Mass Spectrometry : These techniques confirm molecular identity, with key signals for the bicyclic scaffold (e.g., δ 3.5–4.5 ppm for oxa/aza protons) and molecular ion peaks in MS .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Stereochemical variations significantly impact receptor binding. For example:
- Dopamine Transporter (DAT) Inhibition : Derivatives with rigid ethylidenyl-azabicyclic scaffolds exhibit stereoselective binding, where the endo configuration enhances DAT affinity by ~30% compared to exo isomers .
- Sigma Receptor Selectivity : Substituent orientation (e.g., 3-benzyl vs. 3-methyl groups) alters sigma-1/sigma-2 selectivity ratios by >100-fold, as shown in radioligand displacement assays .
Table : Stereochemical Impact on Receptor Binding
| Derivative | Configuration | DAT IC₅₀ (nM) | Sigma-2/Sigma-1 Ratio |
|---|---|---|---|
| Compound A | endo | 12 ± 1.2 | 0.05 |
| Compound B | exo | 38 ± 3.5 | 0.12 |
| Data adapted from . |
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions often arise from assay variability or unaccounted stereochemistry. Strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 expressing human DAT/SERT/NET) and buffer conditions to minimize variability .
- Enantiomer Separation : Chiral HPLC or enzymatic resolution ensures purity of stereoisomers before testing .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, clarifying discrepancies between in vitro and in vivo results .
Q. What strategies optimize selective receptor binding in derivative design?
- Methodological Answer :
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 8-position enhances sigma-2 selectivity by reducing sigma-1 affinity .
- Scaffold Hybridization : Merging the bicyclic core with benzimidazole or flavone moieties improves blood-brain barrier penetration, as shown in pharmacokinetic studies (t₁/₂ > 4 h in rodents) .
- Pharmacophore Mapping : QSAR models identify critical hydrogen-bond donors (e.g., NH in azabicyclo) and hydrophobic regions for target engagement .
Data Contradiction Analysis
Q. Why do some studies report divergent sigma receptor affinities for structurally similar derivatives?
- Methodological Answer : Discrepancies may arise from:
- Receptor Source : Tissue homogenates (e.g., guinea pig brain vs. recombinant human receptors) exhibit differing binding kinetics .
- Radioligand Choice : [³H]-DTG (sigma-2) vs. [³H]-(+)-pentazocine (sigma-1) may yield conflicting Ki values due to probe-specific allosteric effects .
- Solvent Artifacts : DMSO >1% in assays can artificially inflate sigma-2 affinity by 20–50% .
Experimental Design Considerations
Q. How to design a high-throughput screening (HTS) pipeline for bicyclic derivatives?
- Methodological Answer :
- Library Synthesis : Use parallel synthesis to generate 100–500 derivatives with variations at positions 3, 6, and 8 .
- Primary Screening : Employ fluorescence polarization assays for DAT/SERT/NET inhibition (Z’ > 0.7) .
- Secondary Validation : Confirm hits using electrophysiology (e.g., hERG channel liability) and microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
